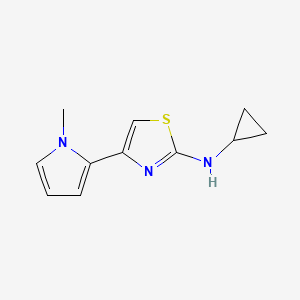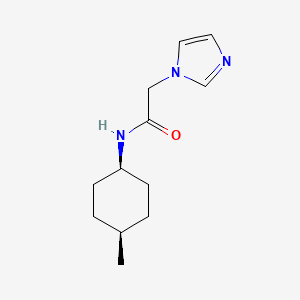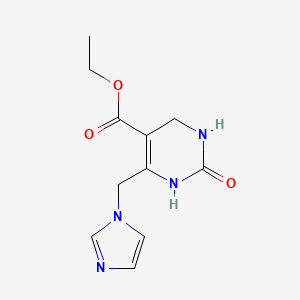
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been investigated for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine selectively inhibits JAK3, which is a key component of the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, and IL-15. By inhibiting JAK3, N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine blocks the downstream signaling pathways, leading to the suppression of T cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. However, it may cause mild to moderate side effects, such as headache, diarrhea, and nausea. N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has also been shown to reduce the levels of circulating lymphocytes, which may increase the risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity for JAK3, which allows for the specific targeting of cytokine signaling pathways. However, N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine may also have limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine may include investigating its use in combination with other drugs, optimizing dosing regimens, and exploring its potential use in other autoimmune diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine involves several steps, including the reaction of 2-methylthio-4-(1-methylpyrrol-2-yl)thiazole with cyclopropylamine, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained after purification and characterization by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis by inhibiting the activation of T cells and the production of pro-inflammatory cytokines. N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has also been investigated for its potential use in organ transplantation and graft-versus-host disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-14-6-2-3-10(14)9-7-15-11(13-9)12-8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXIOXPTJRLGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CSC(=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)


![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)